2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid is an organic compound with significant potential in medicinal chemistry and material science. It is characterized by a propanoic acid backbone, which is substituted with a chloro group and a fluorine atom on the aromatic ring. This unique structure contributes to its reactivity and biological activity.
The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid can be achieved through various methods, typically involving the introduction of halogen atoms into the aromatic ring followed by carboxylic acid formation.
The molecular structure of 2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 220.60 g/mol |
| CAS Number | 1785259-54-2 |
| InChI Key | Not provided |
| SMILES Representation | C(C(=O)O)(C1=C(C(=C(C=C1)Cl)F)F) |
2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid often involves:
Understanding the physical and chemical properties of 2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid is crucial for its application:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Organic solvents |
The applications of 2-(3-Chloro-4-fluorophenyl)-2-fluoropropanoic acid are diverse:
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6